molecular formula C13H23BrO B13317905 [(2-Bromocyclohexyl)oxy]cycloheptane

[(2-Bromocyclohexyl)oxy]cycloheptane

Cat. No.: B13317905
M. Wt: 275.22 g/mol
InChI Key: CHZJNVXRUZWYCW-UHFFFAOYSA-N
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Description

[(2-Bromocyclohexyl)oxy]cycloheptane is an organic compound with the molecular formula C₁₃H₂₃BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromine atom attached to a cyclohexyl group, which is further connected to a cycloheptane ring through an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromocyclohexyl)oxy]cycloheptane typically involves the reaction of cycloheptanol with 2-bromocyclohexanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves the use of high-purity reactants and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(2-Bromocyclohexyl)oxy]cycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted cycloheptane derivatives.

    Oxidation Reactions: Formation of cycloheptanone or cycloheptanoic acid.

    Reduction Reactions: Formation of cycloheptyl ethers.

Scientific Research Applications

[(2-Bromocyclohexyl)oxy]cycloheptane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Bromocyclohexyl)oxy]cycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether linkage play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

[(2-Bromocyclohexyl)oxy]cycloheptane can be compared with other similar compounds, such as:

This compound stands out due to its specific reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

(2-bromocyclohexyl)oxycycloheptane

InChI

InChI=1S/C13H23BrO/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h11-13H,1-10H2

InChI Key

CHZJNVXRUZWYCW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2CCCCC2Br

Origin of Product

United States

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